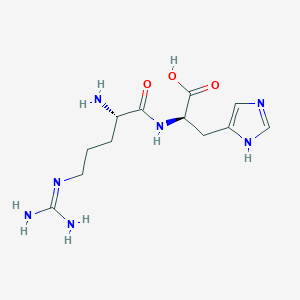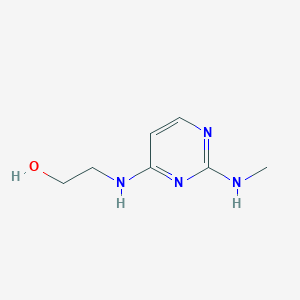
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is a polyol compound characterized by the presence of seven hydroxyl groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol typically involves the reduction of heptane derivatives or the hydroxylation of heptane. One common method is the catalytic hydrogenation of heptane-1,2,3,4,5,6,7-heptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where heptane derivatives are subjected to controlled hydrogenation or hydroxylation reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of heptane derivatives with fewer hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: Formation of heptane-1,2,3,4,5,6,7-heptanone or heptane-1,2,3,4,5,6,7-heptanal.
Reduction: Formation of partially reduced heptane derivatives.
Substitution: Formation of heptane derivatives with substituted functional groups.
Applications De Recherche Scientifique
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,5S,6R)-Heptane-1,2,3,4,5,6,7-heptaol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Heptane-1,2,3,4,5,6-hexanol: A similar compound with one fewer hydroxyl group.
Heptane-1,2,3,4,5-pentanol: A compound with two fewer hydroxyl groups.
Uniqueness
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its multiple hydroxyl groups make it highly versatile for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C7H16O7 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
(2S,3R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5+,6+/m0/s1 |
Clé InChI |
OXQKEKGBFMQTML-UNTFVMJOSA-N |
SMILES isomérique |
C([C@@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


